

Technical Deep Dive: Total Synthesis of Azumolene Sodium

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Compound of Interest

Compound Name: Azumolene (sodium)

Cat. No.: B12374770

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Executive Summary: The Solubility Challenge

Azumolene sodium (1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione sodium salt) represents a critical evolution in the pharmacotherapy of Malignant Hyperthermia (MH) and exertional rhabdomyolysis. While equipotent to its parent compound, Dantrolene, Azumolene addresses the primary clinical limitation of the former: aqueous solubility.^[1]

By replacing the p-nitrophenylfuran moiety of dantrolene with a p-bromophenyloxazole core, Azumolene achieves an approximately 30-fold increase in water solubility. This modification allows for rapid preparation of high-concentration bolus injections, a critical factor in emergency MH rescue scenarios where the volume of fluid required to solubilize dantrolene (20 mg/60 mL) can be prohibitive.

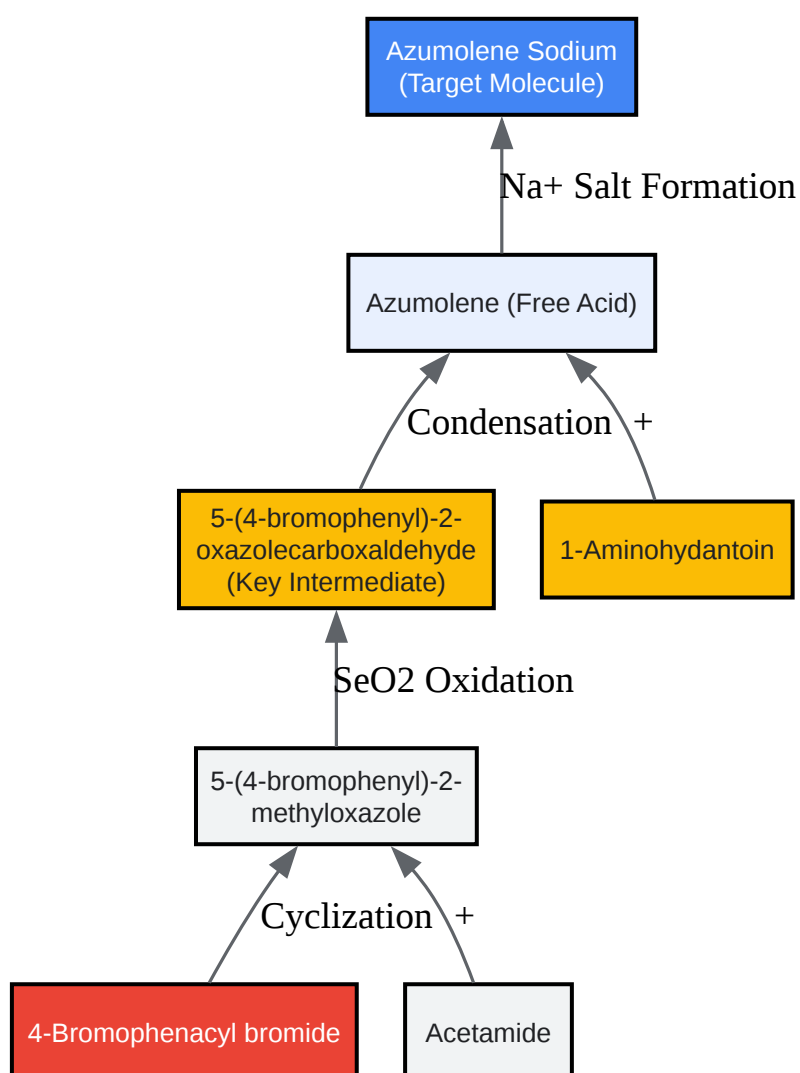
This technical guide delineates the total synthesis of Azumolene Sodium, focusing on the construction of the 2,5-disubstituted oxazole core and the convergent hydrazone coupling.

Retrosynthetic Analysis

The structural logic of Azumolene reveals a convergent synthesis based on the formation of a stabilized hydrazone linkage. The molecule can be disconnected into two primary pharmacophores:

- The Electrophile: 5-(4-bromophenyl)-2-oxazolecarboxaldehyde.
- The Nucleophile: 1-Aminohydantoin (semicarbazide derivative).[2]

The challenge lies in the regioselective construction of the oxazole ring with a C2-formyl handle. Direct formylation of oxazoles is often low-yielding; therefore, the robust industrial route utilizes a C2-methyl precursor followed by Riley oxidation.



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Figure 1: Retrosynthetic disconnection of Azumolene Sodium showing the convergent assembly of the oxazole aldehyde and hydantoin moieties.

Detailed Synthetic Protocol

The following protocol is validated based on the foundational chemistry established in US Patent 4,049,650 and subsequent process improvements for 2-substituted oxazoles.

Phase 1: Construction of the Oxazole Core

Objective: Synthesis of 5-(4-bromophenyl)-2-methyloxazole. Method: Blümlein-Lewy Synthesis (Cyclocondensation).

The synthesis begins with the reaction of an

-haloketone with a primary amide.

- Reagents:
 - 4-Bromophenacyl bromide (2-bromo-1-(4-bromophenyl)ethanone) [CAS: 99-73-0]
 - Acetamide (Excess) [CAS: 60-35-5]
- Procedure:
 - Charge a reaction vessel with 4-bromophenacyl bromide (1.0 eq) and Acetamide (2.5 eq).
 - Heat the mixture to 130–140°C. The mixture will melt; maintain stirring.
 - The reaction proceeds via the displacement of the bromide by the amide oxygen, followed by cyclodehydration.
 - Monitor: TLC (Hexane/EtOAc) will show the disappearance of the phenacyl bromide.
 - Workup: Pour the hot melt into crushed ice/water. The oxazole product precipitates as a solid.
 - Purification: Recrystallize from Ethanol/Water.

- Key Insight: Using acetamide provides the C2-methyl group, which is a "masked" aldehyde. This is chemically superior to attempting to install a formyl group directly on the sensitive oxazole ring.

Phase 2: The Riley Oxidation (Critical Step)

Objective: Conversion of the C2-methyl group to the C2-aldehyde. Method: Selenium Dioxide (SeO

) Oxidation.

- Reagents:
 - 5-(4-bromophenyl)-2-methyloxazole (from Phase 1)
 - Selenium Dioxide (SeO
) [CAS: 7446-08-4]
 - Solvent: 1,4-Dioxane (wet, containing ~2-5% water).
- Procedure:
 - Dissolve the methyl oxazole in 1,4-dioxane.
 - Add SeO
(1.1 – 1.3 eq).
 - Reflux the mixture (101°C) for 4–6 hours.
 - Mechanism: The reaction proceeds via an ene-type reaction forming a seleninic acid intermediate, which undergoes [2,3]-sigmatropic rearrangement and elimination to yield the aldehyde.
 - Workup: Filter the hot solution through Celite to remove precipitated black selenium metal.
 - Concentrate the filtrate to yield crude 5-(4-bromophenyl)-2-oxazolecarboxaldehyde.

- Safety Critical: SeO

is highly toxic. All weighing must occur in a fume hood. Selenium waste must be segregated.

Phase 3: Convergent Coupling

Objective: Formation of Azumolene (Free Acid). Method: Acid-Catalyzed Hydrazone Formation.

- Reagents:
 - 5-(4-bromophenyl)-2-oxazolecarboxaldehyde
 - 1-Aminohydantoin Hydrochloride [CAS: 2827-56-7]
 - Solvent: Aqueous Ethanol or DMF/Water.
- Procedure:
 - Dissolve 1-aminohydantoin hydrochloride (1.05 eq) in water/ethanol.
 - Add the oxazole aldehyde (1.0 eq) dissolved in a minimal amount of DMF or warm ethanol.
 - Adjust pH to ~3–4 (catalytic HCl) if necessary, though the amine salt often provides sufficient acidity.
 - Stir at ambient temperature for 2 hours, then warm to 50°C for 1 hour to ensure completion.
 - The product, Azumolene (free acid), precipitates as a yellow/orange solid.
 - Filter, wash with water (to remove unreacted amine), and dry under vacuum.

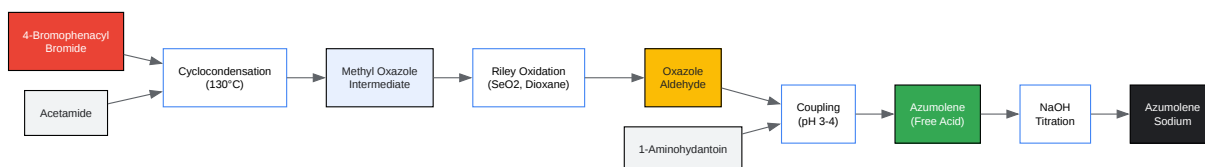
Phase 4: Salt Formation (The Solubility Switch)

Objective: Conversion to Azumolene Sodium. Method: Neutralization in controlled solvent.

- Reagents:

- Azumolene (Free Acid)
- Sodium Hydroxide (1N in Methanol or Water)
- Procedure:
 - Suspend Azumolene free acid in Methanol.
 - Add 1.05 eq of NaOH solution dropwise.
 - The mixture will clarify as the salt forms, followed by precipitation of the sodium salt upon cooling or addition of an antisolvent (Isopropanol).
 - Lyophilization: For pharmaceutical grade, the solution is often sterile filtered and lyophilized to yield the orange crystalline powder.

Process Visualization



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Figure 2: Forward synthesis workflow illustrating the three critical chemical transformations: cyclization, oxidation, and condensation.

Comparative Data: Azumolene vs. Dantrolene

The following table highlights the physicochemical improvements achieved through this synthesis.

Feature	Dantrolene Sodium	Azumolene Sodium	Impact
Core Heterocycle	Furan	Oxazole	Enhanced stability & solubility
Aryl Substituent	4-Nitrophenyl	4-Bromophenyl	Eliminates nitro-reduction risk
Water Solubility	~0.3 mg/mL	~10 mg/mL	30x Higher (Rapid reconstitution)
Formulation	Lyophilized with Mannitol (High Volume)	Lyophilized (Low Volume)	Faster bolus administration
Target	RyR1 Receptor	RyR1 Receptor	Equipotent inhibition of Ca ²⁺ release

Quality Control & Analytical Validation

To ensure the integrity of the synthesized Azumolene Sodium, the following analytical parameters must be verified.

- H-NMR (DMSO-d₆):
 - Look for the diagnostic singlet at ~8.2 ppm corresponding to the azomethine proton (-CH=N-).
 - The oxazole ring proton typically appears near 7.8 ppm.
 - The aromatic protons of the bromophenyl group will appear as an AA'BB' system (two doublets) in the 7.6–7.8 ppm range.
- IR Spectroscopy:
 - C=O (Hydantoin): Strong bands at ~1720 cm⁻¹ and 1740 cm⁻¹.
 - C=N (Imine): ~1600–1620 cm⁻¹.

- HPLC Purity:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile : Phosphate Buffer (pH 7.0).
 - Impurity Watch: Monitor for unreacted 1-aminohydantoin (genotoxic impurity alert) and residual SeO

(ICP-MS required).

References

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